molecular formula C18H16ClNO2 B11411578 N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11411578
M. Wt: 313.8 g/mol
InChI Key: HJUKNWZRLUPVGG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a 4-chlorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of benzofuran-3-carboxylic acid or benzofuran-3-one.

    Reduction: Formation of N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(benzofuran-3-yl)acetamide
  • N-(4-chlorophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
  • N-(4-chlorophenyl)-2-(7-methyl-1-benzofuran-3-yl)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both 6,7-dimethyl substitutions on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H16ClNO2/c1-11-3-8-16-13(10-22-18(16)12(11)2)9-17(21)20-15-6-4-14(19)5-7-15/h3-8,10H,9H2,1-2H3,(H,20,21)

InChI Key

HJUKNWZRLUPVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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